molecular formula C9H8ClFO2 B1435175 Methyl 2-chloro-5-fluoro-3-methylbenzoate CAS No. 1805112-73-5

Methyl 2-chloro-5-fluoro-3-methylbenzoate

Cat. No.: B1435175
CAS No.: 1805112-73-5
M. Wt: 202.61 g/mol
InChI Key: KOWDYLBNZKLGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-fluoro-3-methylbenzoate is an organic compound with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-5-fluoro-3-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of several drugs and xenobiotics. The inhibition of this enzyme by this compound can lead to altered metabolic pathways and drug interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting CYP1A2, which leads to the inhibition of its catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular pathways, including those involved in metabolism and cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-fluoro-3-methylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-fluoro-3-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-methylbenzoate
  • Methyl 2-fluoro-3-methylbenzoate
  • Methyl 2-chloro-5-methylbenzoate

Uniqueness

Methyl 2-chloro-5-fluoro-3-methylbenzoate is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-chloro-5-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWDYLBNZKLGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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